molecular formula C23H22N4O3S B10870699 3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B10870699
M. Wt: 434.5 g/mol
InChI Key: YPTFQMTUNGLPCY-UHFFFAOYSA-N
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Description

The compound 3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic molecule that integrates structural elements from benzothiazole, piperidine, and benzodiazepine families. This compound is of interest due to its potential pharmacological properties, including possible applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol, which reacts with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Piperidine Derivative Synthesis: The benzothiazole derivative is then reacted with piperidine, often through a nucleophilic substitution reaction.

    Coupling with Benzodiazepine Core: The piperidine-benzothiazole intermediate is coupled with a benzodiazepine precursor, such as 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially forming alcohol derivatives.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the benzodiazepine ring.

    Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural components suggest potential interactions with biological targets involved in neurological or inflammatory pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Benzodiazepine derivatives are known for their anxiolytic and sedative properties, while benzothiazole derivatives have shown antimicrobial and anticancer activities.

Industry

Industrially, the compound might be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione likely involves binding to specific molecular targets such as GABA receptors in the case of benzodiazepine-related activity. The benzothiazole moiety may interact with different enzymes or receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Clozapine: An antipsychotic that contains a benzodiazepine structure.

    Riluzole: A benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS).

Uniqueness

The uniqueness of 3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione lies in its hybrid structure, combining elements from both benzodiazepine and benzothiazole families. This dual functionality could potentially lead to a broader spectrum of biological activities and therapeutic applications.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

3-[2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C23H22N4O3S/c28-20(12-18-22(30)24-16-8-2-1-7-15(16)21(29)25-18)27-11-5-6-14(13-27)23-26-17-9-3-4-10-19(17)31-23/h1-4,7-10,14,18H,5-6,11-13H2,(H,24,30)(H,25,29)

InChI Key

YPTFQMTUNGLPCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2C(=O)NC3=CC=CC=C3C(=O)N2)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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